3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile
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Overview
Description
3-AMINO-8-HYDROXY-2,8,9,9-TETRAMETHYL-1,6-DIOXO-2,7-DIAZASPIRO[44]NON-3-EN-4-YL CYANIDE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-8-HYDROXY-2,8,9,9-TETRAMETHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of functional groups through selective reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the hydroxy group can be added through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-8-HYDROXY-2,8,9,9-TETRAMETHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the spirocyclic core can lead to more stable derivatives.
Scientific Research Applications
3-AMINO-8-HYDROXY-2,8,9,9-TETRAMETHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-AMINO-8-HYDROXY-2,8,9,9-TETRAMETHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-[[(6E,9E)-5-HYDROXY-8-METHOXY-5,9,13,14-TETRAMETHYL-2-OXO-1-OXACYCLOTETRADECA-6,9-DIEN-4-YL]SULFANYL]PROPANOIC ACID: Shares similar functional groups but differs in its overall structure and specific applications.
3-AMINO-8-HYDROXY-2-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-ENE-4-CARBONITRILES: A closely related compound with slight variations in its chemical structure.
Uniqueness
The uniqueness of 3-AMINO-8-HYDROXY-2,8,9,9-TETRAMETHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H16N4O3 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile |
InChI |
InChI=1S/C12H16N4O3/c1-10(2)11(3,19)15-8(17)12(10)6(5-13)7(14)16(4)9(12)18/h19H,14H2,1-4H3,(H,15,17) |
InChI Key |
FORYSCXILAPRAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)C12C(=C(N(C2=O)C)N)C#N)(C)O)C |
Origin of Product |
United States |
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